Tonalide
Overview
Description
Mechanism of Action
Target of Action
Tonalide is a polycyclic musk compound that is extensively used in various personal care products It is known to interact with various biological molecules and systems, causing potential health and environmental effects .
Mode of Action
This compound can undergo reactions with hydroxyl radicals, forming transient intermediates . These reactions occur through two main pathways: OH-addition and H-abstraction . The OH-addition pathways are dominant at low temperatures, while H-abstraction is the dominant pathway at high temperatures .
Biochemical Pathways
This compound can interact with amino acids, which are basic building blocks of human tissue . It can play bidirectional roles in damaging amino acids: as a photosensitizer and as a reactive activator . As a photosensitizer, the singlet oxygen generated from this compound photosensitization can cause oxidative damage to amino acids . As a reactive activator, the carbonyl group of this compound can activate the N-containing group of amino acids through electron transfer .
Pharmacokinetics
Due to its lipophilic nature, this compound is known to bioaccumulate in aquatic organisms . It is also known to be semi-volatile and can degrade under light exposure and high temperature .
Result of Action
The interaction of this compound with biological molecules can lead to various molecular and cellular effects. For instance, the reaction of this compound with amino acids can lead to the formation of imines, which are potential skin sensitizers . Moreover, the degradation products of this compound can pose potential risks .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactions with hydroxyl radicals can be influenced by temperature . Furthermore, this compound can persist in the environment due to its resistance to degradation, leading to potential environmental and health risks .
Biochemical Analysis
Biochemical Properties
Tonalide is a lipophilic compound that can bioaccumulate and potentially biomagnify in aquatic organisms .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For example, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Specific details about the temporal effects of this compound are currently limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Specific studies detailing the dosage effects of this compound in animal models are currently limited.
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is likely transported and distributed within cells and tissues. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Tonalide is synthesized through two Friedel-Crafts reactions, which are catalyzed by aluminum chloride (AlCl3). The traditional production method involves batch stirring tank reactors, but this method has limitations such as low production capacity and safety hazards due to temperature runaway . To address these issues, continuous-flow technologies have been developed for the high-efficiency and safe synthesis of this compound in microreactors . The reaction conditions, including reactant molar ratio, catalyst concentration, temperature, and microchannel hydrodynamic diameter, are optimized to achieve high yields .
Chemical Reactions Analysis
Tonalide undergoes various chemical reactions, including:
Friedel-Crafts Alkylation: This reaction involves the alkylation of aromatic compounds using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation and Reduction:
Substitution Reactions: this compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Tonalide has several scientific research applications, including:
Fragrance Industry: This compound is extensively used as a fragrance ingredient in perfumes, soaps, detergents, and other personal care products due to its musk-like scent and stability.
Cosmetic Applications: It is used in various cosmetic products, including lotions, creams, and deodorants, to provide a long-lasting fragrance.
Environmental Studies: Research has been conducted to assess the environmental impact of this compound, as it is not biodegradable and can accumulate in the environment.
Toxicology Studies: Studies have been performed to evaluate the safety and potential health effects of this compound exposure.
Comparison with Similar Compounds
Tonalide is often compared with other polycyclic musks such as Galaxolide and Celestolide. These compounds share similar structural features and fragrance properties but differ in their stability, environmental impact, and cost . This compound is known for its superior stability and long-lasting fragrance, making it a preferred choice in many applications . its lack of biodegradability poses environmental concerns, leading some companies to seek alternatives .
Similar Compounds
Properties
IUPAC Name |
1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRJTBAOUJJKDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041544 | |
Record name | Tonalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid with an odor of musk; [HSDB] | |
Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tonalid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7468 | |
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Boiling Point |
The boiling temperature at atmospheric pressure is 326 +/- 4 °C. | |
Record name | Tonalide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.25 mg/L, temp not specified | |
Record name | Tonalide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
The relative density will be between the bulk density and its density in molten form: 600 < D < 960 kg/cu m | |
Record name | Tonalide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000512 [mmHg], 5.12X10-4 mm Hg, temp not specified | |
Record name | Tonalid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7468 | |
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Record name | Tonalide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline solid, Solid | |
CAS No. |
21145-77-7, 1506-02-1 | |
Record name | Tonalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21145-77-7 | |
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Record name | 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1506-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetyl hexamethyl tetralin | |
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Record name | Tonalide | |
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Record name | 1506-02-1 | |
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Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |
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Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |
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Record name | Tonalide | |
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Record name | 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one | |
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Record name | 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one | |
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Record name | ACETYL HEXAMETHYL TETRALIN | |
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Record name | Tonalide | |
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Melting Point |
54.5 °C | |
Record name | Tonalide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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